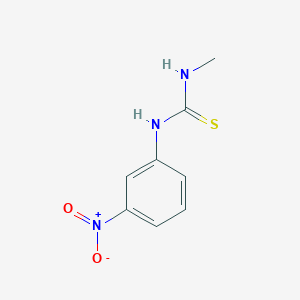
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as FMA-1, is a novel compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized for its potential use in various applications, including drug discovery and development.
Mécanisme D'action
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide also inhibits the activity of the proteasome, a protein complex that is involved in protein degradation. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to inhibit the activity of the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is its broad-spectrum activity against various diseases and conditions. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have anticancer, antiviral, and antibacterial activity, making it a promising candidate for drug discovery and development. However, one of the limitations of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in vivo.
Orientations Futures
There are several future directions for research on N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. One area of research is to further investigate the mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. Understanding how N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its biological effects can help to identify potential targets for drug development. Another area of research is to optimize the synthesis method of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide to increase yields and purity. Additionally, further studies are needed to determine the safety and efficacy of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in vivo, including in animal models and clinical trials. Finally, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
In conclusion, N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is a novel compound that has gained significant attention in scientific research. It has shown promising results as a potential drug candidate for various diseases and conditions. Further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is synthesized using a multi-step process that involves the reaction of furan-2-carboxaldehyde with 2-hydroxy-3-(methylamino)benzaldehyde to form the intermediate compound. The intermediate compound is then reacted with pivaloyl chloride to yield N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. The synthesis method has been optimized to produce high yields of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide with high purity.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been extensively studied for its potential use in drug discovery and development. It has been shown to have anticancer, antiviral, and antibacterial activity. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2,3)19(24)22(13-16-8-6-10-25-16)12-15-11-14-7-4-5-9-17(14)21-18(15)23/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKHFBYTCIDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

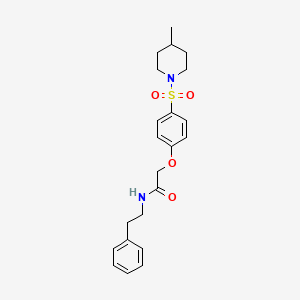
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
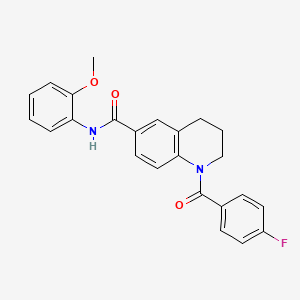
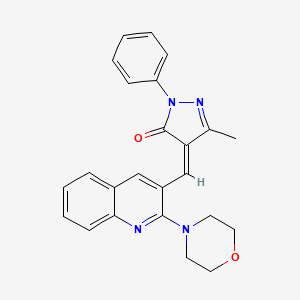
![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

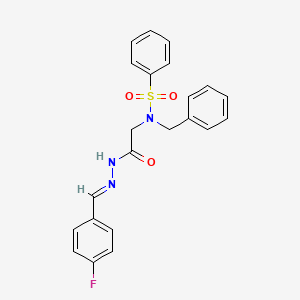

![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
